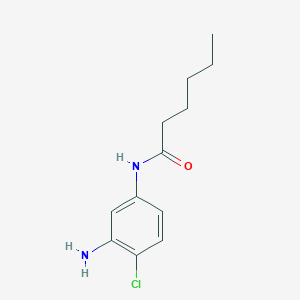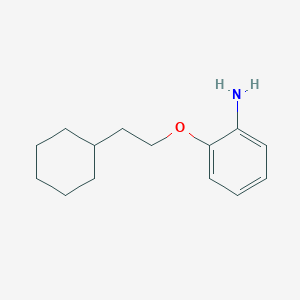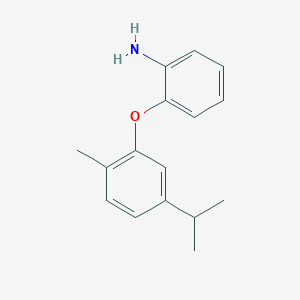
4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to an aniline core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide (CF3I) under photochemical or thermal conditions . The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and suitable leaving groups .
Industrial Production Methods
Industrial production of 4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclopentanol, suitable leaving groups (e.g., halides)
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amine derivatives, and various substituted aniline derivatives .
Applications De Recherche Scientifique
4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding . The cyclopentyloxy group may contribute to the compound’s overall stability and lipophilicity, influencing its distribution and metabolism in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the cyclopentyloxy group, resulting in different chemical and physical properties.
4-(Cyclopentyloxy)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
3-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, leading to variations in reactivity and biological activity.
Uniqueness
4-(Cyclopentyloxy)-3-(trifluoromethyl)aniline is unique due to the combined presence of both the cyclopentyloxy and trifluoromethyl groups, which confer distinct chemical, physical, and biological properties.
Propriétés
IUPAC Name |
4-cyclopentyloxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-7-8(16)5-6-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPVRVNYFNEEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate](/img/structure/B3172947.png)
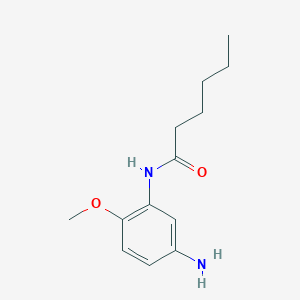
![4-[(Isopentyloxy)methyl]piperidine](/img/structure/B3172958.png)
![4-{[(3-Chlorobenzyl)oxy]methyl}piperidine](/img/structure/B3172962.png)
![4-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B3172973.png)
![4-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3172977.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine](/img/structure/B3172988.png)
![4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine](/img/structure/B3172995.png)
![1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B3173002.png)
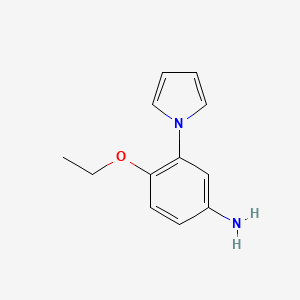
![4-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B3173021.png)
